1-benzyl-4-(3-chlorobenzyl)piperazine
Description
Significance of Piperazine (B1678402) Heterocycles in Organic Synthesis and Scaffold Design
The piperazine ring is a highly valued component in the design of novel molecules due to its conformational flexibility and the synthetic tractability of its two nitrogen atoms. tandfonline.comnih.gov These nitrogen atoms can be readily functionalized, allowing for the introduction of diverse substituents to modulate a compound's properties, such as solubility, basicity, and biological activity. nih.gov This adaptability makes the piperazine nucleus a critical building block in the construction of complex molecular architectures. nih.govbenthamdirect.com
The journey of piperazine in chemical science began with its initial synthesis in the late 19th century. However, its therapeutic potential was not realized until the mid-20th century, when it was introduced as an effective anthelmintic agent for treating parasitic worm infections. patsnap.comwikipedia.org This discovery spurred further investigation into piperazine derivatives, leading to the development of a vast array of compounds with a wide range of pharmacological applications. Over the decades, the piperazine scaffold has been integral to the creation of numerous successful drugs. wikipedia.org
The versatility of the piperazine ring is a key reason for its prevalence in drug discovery and materials science. researchgate.net Its ability to adopt a stable chair conformation provides a defined three-dimensional arrangement for its substituents. The two nitrogen atoms can act as hydrogen bond acceptors and can be protonated to form salts, which often improves the aqueous solubility and bioavailability of drug candidates. nih.gov Furthermore, the piperazine moiety can serve as a linker to connect two different pharmacophores, a strategy often employed in the design of multi-target drugs. tandfonline.com The synthetic accessibility of both mono- and di-substituted piperazines allows for fine-tuning of molecular properties to achieve desired biological effects. researchgate.net
Structural Overview of 1-benzyl-4-(3-chlorobenzyl)piperazine
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C18H21ClN2 |
| Molecular Weight | 300.83 g/mol |
| Appearance | Not explicitly documented in search results |
| Melting Point | Not explicitly documented in search results |
| Boiling Point | Not explicitly documented in search results |
| Solubility | Not explicitly documented in search results |
| CAS Number | Not explicitly documented in search results |
This compound falls under the category of N,N'-unsymmetrically disubstituted piperazines. This classification signifies that the two nitrogen atoms of the piperazine ring are each bonded to a different substituent. In this case, one nitrogen is attached to a benzyl (B1604629) group, and the other is connected to a 3-chlorobenzyl group. The synthesis of such unsymmetrically substituted piperazines often requires careful control of reaction conditions to avoid the formation of mixtures of mono- and di-substituted products, as well as symmetrically disubstituted byproducts. acs.org
The chemical structure of this compound is composed of three primary subunits:
Piperazine Ring: The central heterocyclic core providing the fundamental scaffold.
Benzyl Group: A phenyl group attached to a methylene (B1212753) bridge (-CH2-), which is in turn bonded to one of the piperazine nitrogen atoms.
3-Chlorobenzyl Group: A benzyl group that is substituted with a chlorine atom at the meta- (or 3-) position of the phenyl ring. This subunit is attached to the second nitrogen atom of the piperazine ring.
The presence and position of the chlorine atom on the benzyl ring are significant as they can influence the electronic properties and steric hindrance of the molecule, which in turn can affect its interaction with biological targets.
Table 2: Key Structural Subunits of this compound
| Subunit | Chemical Formula | Description |
| Piperazine | C4H10N2 | A six-membered heterocyclic ring with two nitrogen atoms at opposite positions. |
| Benzyl Group | C7H7 | A phenyl group attached to a methylene bridge. |
| 3-Chlorobenzyl Group | C7H6Cl | A benzyl group with a chlorine atom at the 3-position of the phenyl ring. |
Detailed Research Findings
For instance, the synthesis of unsymmetrically disubstituted piperazines often involves the initial mono-N-alkylation or mono-N-acylation of piperazine, followed by a second, different substitution on the remaining nitrogen. The benzyl group is a common choice for one of the substituents due to its relative stability and its role in many biologically active compounds. The introduction of a substituted benzyl group, such as the 3-chlorobenzyl moiety, allows for the exploration of structure-activity relationships by modifying the electronic and steric properties of the molecule.
Spectroscopic characterization is crucial for confirming the structure of such compounds. While specific spectra for this compound are not available, related compounds have been extensively studied. For example, the 1H NMR spectrum of a disubstituted piperazine would typically show characteristic signals for the protons on the piperazine ring, as well as signals corresponding to the protons of the benzyl and substituted benzyl groups. Mass spectrometry would be used to confirm the molecular weight and fragmentation pattern of the molecule.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-benzyl-4-[(3-chlorophenyl)methyl]piperazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21ClN2/c19-18-8-4-7-17(13-18)15-21-11-9-20(10-12-21)14-16-5-2-1-3-6-16/h1-8,13H,9-12,14-15H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYHLRHXPYWIJDJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=CC=C2)CC3=CC(=CC=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21ClN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies and Strategic Approaches
Established Synthetic Pathways for N,N'-Disubstituted Piperazines
The construction of N,N'-disubstituted piperazines is a cornerstone of medicinal and organic chemistry, owing to the prevalence of this scaffold in pharmacologically active molecules. nih.govmdpi.com The primary challenge lies in achieving unsymmetrical disubstitution, which necessitates careful control over the reactivity of the two nitrogen atoms in the piperazine (B1678402) ring.
Direct alkylation of the piperazine ring is the most straightforward approach for synthesizing N-substituted derivatives. wikipedia.org This method typically involves the nucleophilic attack of a piperazine nitrogen atom on an alkyl halide. For unsymmetrical products like 1-benzyl-4-(3-chlorobenzyl)piperazine, the reaction is generally performed in a stepwise manner.
The synthesis of this compound can be achieved through the sequential alkylation of piperazine with benzyl (B1604629) chloride and 3-chlorobenzyl chloride. Typically, the process begins with the synthesis of the monosubstituted intermediate, 1-benzylpiperazine (B3395278). This is accomplished by reacting piperazine with benzyl chloride. orgsyn.orggoogle.com
In the second step, the isolated 1-benzylpiperazine is then subjected to another alkylation reaction, this time with 3-chlorobenzyl chloride, to yield the final unsymmetrically disubstituted product. A similar strategy is documented for the synthesis of related compounds, such as reacting 1-(4-chlorobenzyl)piperazine (B1201428) with 1-bromo-3-chloropropane (B140262). prepchem.com This stepwise approach is crucial for directing the substitution pattern and avoiding a mixture of symmetric and unsymmetric products.
The efficiency and selectivity of N-alkylation reactions of piperazine are highly dependent on the reaction conditions. Key parameters that are commonly optimized include the choice of solvent, base, and reaction temperature.
Solvents: A variety of solvents can be employed for these alkylation reactions. Alcohols such as ethanol (B145695) and methanol (B129727) are frequently used. orgsyn.orggoogle.com Other solvents like butanone (methyl ethyl ketone), toluene (B28343), and dichloromethane (B109758) have also been successfully utilized in related syntheses. prepchem.comchemicalbook.com The choice of solvent can influence the solubility of reactants and the reaction rate.
Bases: A base is required to neutralize the hydrogen halide (e.g., HCl) formed during the reaction. Inorganic bases such as anhydrous potassium carbonate are common. prepchem.comchemicalbook.com Alternatively, an excess of piperazine itself can act as the base, although this complicates product purification. orgsyn.org In some procedures, triethylamine (B128534) is used as an organic base, particularly when starting with a piperazine salt. nih.gov
Temperature: The reaction temperature can range from 0 °C to the reflux temperature of the solvent. google.comchemicalbook.com For instance, a procedure for synthesizing 1-benzylpiperazine involves adding benzyl chloride at 65°C. orgsyn.org Another synthesis involving a substituted benzylpiperazine was conducted at reflux in butanone for several hours. prepchem.com Higher temperatures generally increase the reaction rate but may also lead to more side products. researchgate.net Careful temperature control is essential for achieving high yields and purity.
The following table summarizes typical conditions used in the N-alkylation of piperazine derivatives, which are applicable to the synthesis of this compound.
| Parameter | Condition | Reactants Example | Source |
| Solvent | Butanone | 1-(4-chlorobenzyl)piperazine, 1-bromo-3-chloropropane | prepchem.com |
| Base | Anhydrous Potassium Carbonate | 1-(4-chlorobenzyl)piperazine, 1-bromo-3-chloropropane | prepchem.com |
| Temperature | Reflux | 1-(4-chlorobenzyl)piperazine, 1-bromo-3-chloropropane | prepchem.com |
| Solvent | Ethanol | Piperazine, Benzyl Chloride | orgsyn.org |
| Base | Piperazine (excess) | Piperazine, Benzyl Chloride | orgsyn.org |
| Temperature | 65 °C | Piperazine, Benzyl Chloride | orgsyn.org |
| Solvent | Toluene | Piperazine, 4-Chlorobenzhydrylchloride | chemicalbook.com |
| Base | Potassium Carbonate, KI (catalyst) | Piperazine, 4-Chlorobenzhydrylchloride | chemicalbook.com |
| Temperature | 80 °C to Reflux | Piperazine, 4-Chlorobenzhydrylchloride | chemicalbook.com |
A significant challenge in the direct alkylation of piperazine is controlling the degree of substitution. Due to the presence of two reactive secondary amine groups, the reaction can yield a mixture of the starting material, the desired N-monosubstituted product, and the N,N'-disubstituted byproduct. nih.govresearchgate.net
To synthesize an unsymmetrical compound like this compound, the formation of the monosubstituted intermediate (e.g., 1-benzylpiperazine) is the critical first step. Several strategies are employed to favor mono-alkylation:
Stoichiometry Control: Using a large excess of piperazine relative to the alkylating agent (benzyl chloride) shifts the equilibrium towards the monosubstituted product. researchgate.net
Use of Protecting Groups: A widely used and highly effective method involves protecting one of the piperazine nitrogens with a removable group, such as a tert-butoxycarbonyl (Boc) group. nih.govresearchgate.net The N-Boc-piperazine can be alkylated on the free nitrogen, followed by deprotection to yield the monosubstituted piperazine. This intermediate can then be alkylated with the second benzyl chloride. The benzyl group itself can also be used as a protecting group that is later removed via hydrogenolysis. orgsyn.org
Protonation Control: By carefully controlling the pH of the reaction medium, it is possible to form the piperazine monohydrochloride in situ. nih.govgoogle.com The protonated nitrogen is deactivated towards nucleophilic attack, allowing the alkylation to occur selectively at the free nitrogen atom. nih.govresearchgate.net
Once the monosubstituted piperazine is obtained and isolated, the second alkylation step is more straightforward, as the remaining secondary amine is the primary site of reaction.
Instead of starting with a pre-formed piperazine ring, it is also possible to construct the heterocyclic ring system from acyclic precursors. These methods are particularly useful for creating highly substituted or complex piperazine derivatives. mdpi.comnih.gov
One of the industrial methods for producing the piperazine core involves the cyclization of ethanolamine (B43304) derivatives. wikipedia.org Diethanolamine (B148213) can be used as a starting material to form the piperazine ring. The process typically involves reacting diethanolamine under specific conditions, often with ammonia (B1221849) and in the presence of a catalyst, to induce a ring-closing reaction. researchgate.net A patented process describes a ring-closure reaction involving a derivative of diethanolamine to produce a substituted piperazine. google.com While this method builds the fundamental piperazine structure, the desired benzyl and 3-chlorobenzyl groups would need to be introduced in subsequent alkylation steps as described previously. This approach represents an ab initio synthesis of the piperazine ring system. mdpi.com
Alternative Synthetic Routes to the Piperazine Core
Rearrangement Reactions in Piperazine Synthesis
The synthesis of the piperazine nucleus, a foundational component of the target molecule, can be achieved through various powerful rearrangement reactions. These reactions offer elegant pathways to construct the six-membered heterocyclic ring system from different precursors. A review of recent literature highlights several key rearrangement strategies that have been successfully employed for piperazine and its analogues. tandfonline.combenthamdirect.comeurekaselect.com
Among the most notable methods are the diaza-Cope, Mumm, Ugi-Smiles, [2+3] Stevens, aza-Wittig, Curtius, and Schmidt rearrangement reactions. tandfonline.combenthamdirect.comeurekaselect.comscilit.com These synthetic protocols are often compared based on reaction conditions, feasibility, and cost-effectiveness to aid researchers in designing efficient synthetic routes. tandfonline.combenthamdirect.com For instance, the dimerization of substituted aziridines can lead to piperazine formation through an unexpected rearrangement, which can be the favored pathway under specific temperature conditions. researchgate.net
Table 1: Overview of Selected Rearrangement Reactions in Piperazine Synthesis
| Rearrangement Reaction | General Description | Key Features | Reference |
|---|---|---|---|
| Diaza-Cope Rearrangement | A sigmatropic rearrangement of 1,5-dienes containing two nitrogen atoms. | Provides access to substituted piperazines with control over stereochemistry. | tandfonline.com |
| [2+3] Stevens Rearrangement | Involves the reaction of an ylide with an imine to form a rearranged amine. | Useful for constructing the piperazine ring from acyclic precursors. | benthamdirect.comeurekaselect.com |
| Aza-Wittig Rearrangement | Reaction of an iminophosphorane with a carbonyl compound, leading to cyclization. | A versatile method for synthesizing various nitrogen-containing heterocycles. | benthamdirect.comeurekaselect.com |
| Curtius/Schmidt Rearrangement | Involves the thermal or photochemical decomposition of an acyl azide (B81097) (Curtius) or reaction of a carboxylic acid with hydrazoic acid (Schmidt) to form an isocyanate intermediate, which can then be used in cyclization reactions. | Offers pathways from carboxylic acid derivatives to the piperazine core. | tandfonline.combenthamdirect.com |
These methods underscore the versatility of rearrangement chemistry in heterocyclic synthesis, providing multiple avenues to the core piperazine scaffold.
Reductive Cyclization Approaches
Reductive cyclization represents another significant class of reactions for piperazine synthesis. This strategy typically involves the formation of a cyclic structure through the reduction of a linear precursor containing two nitrogen atoms and appropriate functional groups. acs.orgresearchgate.net
A prominent example is the reductive cyclization of dinitriles. The reduction of di-(cyanomethyl)-amine derivatives can yield the corresponding piperazines, providing a direct route to mono-N-substituted products. acs.org Another innovative approach involves the sequential double Michael addition of nitrosoalkenes to primary amines to generate bis(oximinoalkyl)amines. nih.govresearchgate.netnih.gov Subsequent stereoselective catalytic reductive cyclization of the oxime groups successfully yields the piperazine ring. nih.govresearchgate.net This method is particularly noteworthy as it allows for the conversion of a primary amino group into a piperazine ring, offering a way to modify bioactive molecules like α-amino acids. nih.gov
The proposed mechanism for the reductive cyclization of dioximes involves the catalytic hydrogenolysis of the N-O bonds to give a diimine intermediate, which then cyclizes to a dihydropyrazine. nih.gov Subsequent reduction steps lead to the final piperazine product. nih.gov The stereochemistry of the final product can often be controlled, with cis-isomers being predominantly formed in many cases. nih.gov
Table 2: Comparison of Reductive Cyclization Starting Materials
| Precursor Type | Key Reaction Steps | Typical Catalyst | Advantages | Reference |
|---|---|---|---|---|
| Di-(cyanomethyl)-amines | Intramolecular reductive amination of nitrile groups. | Raney Nickel, Copper-Chromium Oxide | Inherently yields mono-N-substituted piperazines. | acs.org |
| Bis(oximinoalkyl)amines (from Dioximes) | Double Michael addition followed by catalytic hydrogenolysis of oxime groups. | Palladium on Carbon (Pd/C) | Allows for straightforward structural modification and can be stereoselective. | nih.govresearchgate.net |
Targeted Synthesis of this compound
The synthesis of the asymmetrically disubstituted this compound requires a strategic approach to ensure the correct placement of the distinct benzyl and 3-chlorobenzyl groups on the nitrogen atoms of the piperazine ring. Both stepwise and convergent strategies can be envisioned for this purpose.
Stepwise Functionalization Strategies
A stepwise approach is the most direct and controllable method for synthesizing unsymmetrically disubstituted piperazines. This strategy involves the sequential introduction of the two different substituents onto the piperazine core.
The synthesis would logically begin with the preparation of a monosubstituted intermediate, such as 1-benzylpiperazine. This can be readily achieved by reacting piperazine with one equivalent of benzyl chloride. orgsyn.orggoogle.com A method described in Organic Syntheses yields 1-benzylpiperazine dihydrochloride (B599025) in high purity by carefully controlling the stoichiometry and reaction conditions to minimize the formation of the disubstituted byproduct. orgsyn.org
In the second step, the prepared 1-benzylpiperazine is reacted with 3-chlorobenzyl chloride (or bromide) in the presence of a base to neutralize the hydrogen halide formed during the N-alkylation reaction. This yields the final target compound, this compound. This type of N-alkylation of a monosubstituted piperazine is a standard and widely used procedure in medicinal chemistry. nih.gov
Reaction Scheme 1: Stepwise Synthesis
Piperazine + Benzyl Chloride → 1-Benzylpiperazine
1-Benzylpiperazine + 3-Chlorobenzyl Chloride → this compound
This method offers excellent control over the final structure, as the substituents are added in a defined order, preventing the formation of isomeric mixtures that might arise from a one-pot reaction with both alkylating agents.
Convergent Synthesis Designs
Convergent synthesis aims to construct the target molecule from separate fragments that are combined in the later stages of the synthesis. While potentially more efficient in terms of step count, a convergent approach for an unsymmetrically disubstituted piperazine requires careful design to avoid statistical mixtures of products.
A direct one-pot reaction of piperazine with a mixture of benzyl chloride and 3-chlorobenzyl chloride would be a poor convergent strategy, as it would lead to a difficult-to-separate mixture of 1-benzylpiperazine, 1-(3-chlorobenzyl)piperazine, the desired this compound, 1,4-dibenzylpiperazine, and 1,4-bis(3-chlorobenzyl)piperazine.
A more elegant convergent strategy might involve building the piperazine ring from precursors that already contain the desired substituents. For example, one could synthesize N-benzyl-N'-(3-chlorobenzyl)ethylenediamine and then cyclize it with a two-carbon electrophile, such as 1,2-dichloroethane, to form the piperazine ring. However, the synthesis of the unsymmetrical diamine precursor can be challenging in itself.
Another advanced convergent approach utilizes intramolecular multicomponent reactions (IMCRs). organic-chemistry.org These strategies allow for the rapid assembly of complex heterocyclic scaffolds like piperazines from simple starting materials in a single step. organic-chemistry.org While a specific IMCR for this compound has not been reported, the principles could be applied by selecting appropriate amine, carbonyl, isocyanide, and acid components that would ultimately form the desired structure.
Green Chemistry Principles in Piperazine Synthesis
The principles of green chemistry are increasingly influencing the design of synthetic routes in the pharmaceutical and chemical industries. researchgate.net The goal is to develop methods that are more environmentally benign by reducing waste, using less hazardous chemicals, improving energy efficiency, and utilizing renewable feedstocks. researchgate.net For piperazine synthesis, this often translates to employing catalytic methods over stoichiometric reagents and exploring alternative energy sources to drive reactions. researchgate.net
Microwave-Assisted Synthesis
Microwave-assisted synthesis has emerged as a key technology in green chemistry. researchgate.netyoutube.com The use of microwave irradiation can dramatically reduce reaction times, increase product yields, and sometimes even alter reaction selectivity compared to conventional heating methods. researchgate.netnih.gov This is due to the efficient and rapid heating of the reaction mixture through direct coupling of microwave energy with polar molecules (dipolar polarization) and ions (ionic conduction). researchgate.net
For the synthesis of piperazine derivatives, microwave heating has proven highly beneficial. Reactions that might take many hours under conventional reflux can often be completed in a matter of minutes. nih.govrsc.org For example, the synthesis of various 1,3,5-triazine (B166579) derivatives incorporating piperazine substituents showed a 90-95% reduction in reaction time when switching from conventional heating to microwave irradiation, along with an increase in yield. nih.gov
Applying this to the synthesis of this compound, the N-alkylation steps could be significantly accelerated. The reaction of 1-benzylpiperazine with 3-chlorobenzyl chloride, which might traditionally require several hours of reflux, could potentially be completed in minutes under microwave conditions, leading to a more energy-efficient and time-saving process.
Table 3: Comparison of Conventional vs. Microwave-Assisted Synthesis
| Parameter | Conventional Heating | Microwave-Assisted Synthesis | Reference |
|---|---|---|---|
| Reaction Time | Hours to Days | Minutes to Hours | nih.govrsc.org |
| Energy Efficiency | Lower (heats vessel first) | Higher (direct heating of reactants) | researchgate.netyoutube.com |
| Yield | Often lower to moderate | Often higher | nih.govrsc.org |
| Side Reactions | Can be more prevalent due to prolonged heating | Often reduced due to short reaction times | researchgate.net |
The adoption of microwave-assisted techniques represents a significant step towards the sustainable synthesis of complex molecules like this compound.
Photoredox Catalysis
Visible-light photoredox catalysis has become a powerful tool in organic synthesis, offering an atom-economical and efficient approach for the functionalization of amines, including saturated N-heterocycles like piperazine. thieme-connect.de This method utilizes light to initiate chemical reactions, often under mild conditions, providing a more sustainable alternative to traditional transition-metal catalysts.
The application of photoredox catalysis to the synthesis and functionalization of the piperazine core is a developing area of research. One notable strategy involves the N-arylation of 1,4-diazabicyclo[2.2.2]octane (DABCO) with diaryliodonium salts. This metal-free methodology allows for the synthesis of N-aryl-DABCO salts, which serve as precursors for 1,4-disubstituted piperazines. acs.org The reaction proceeds under mild conditions and demonstrates exceptional selectivity for the transfer of the aryl group. acs.org
A general scheme for this process is the reaction of diaryliodonium salts with nucleophiles and DABCO in acetonitrile (B52724) at 80°C to generate 1,4-disubstituted piperazines in moderate to high yields. thieme-connect.de While not a direct synthesis of this compound, this approach highlights the potential of photoredox catalysis in constructing the 1,4-disubstituted piperazine scaffold.
Solvent-Free or Aqueous Media Reactions
The principles of green chemistry encourage the use of environmentally benign solvents or, ideally, the elimination of solvents altogether. The exploration of greener solvent systems, such as aqueous ethanol or natural deep eutectic solvents (NADESs), is crucial for reducing the environmental impact of chemical syntheses.
Research has demonstrated the generation of nitrile oxides in nanometer micelles within neutral aqueous media for the synthesis of chiral synthons. dokumen.pub While not directly applied to this compound, this illustrates the feasibility of conducting complex organic reactions in water. The synthesis of unsymmetrically substituted piperazines has been achieved from chiral ethanolamines, which are readily available from amino acids, in aqueous media. This method provides a piperazine system with one free and one alkylated nitrogen, which is advantageous for subsequent modifications. dokumen.pub
Solvent-free conditions have also been successfully employed for Hantzsch reactions to synthesize various dihydropyridines. dokumen.pub These examples underscore a growing trend towards minimizing solvent use in organic synthesis, a principle that could be applied to the synthesis of piperazine derivatives to enhance the environmental profile of the process.
Control of Regioselectivity and Stereochemistry in Piperazine Synthesis
The synthesis of unsymmetrically substituted piperazines like this compound necessitates precise control over the reaction at the two distinct nitrogen atoms.
Regioselective Alkylation of Piperazine Nitrogens
Achieving regioselective alkylation of the piperazine ring is a fundamental challenge. A common strategy involves a stepwise approach. For instance, the synthesis of 1,4-disubstituted piperazine-2,5-diones can be performed by the regioselective alkylation of piperazinedione derivatives. grafiati.com
For non-dione piperazines, strategies often rely on the differential reactivity of the two nitrogen atoms. If the piperazine is already monosubstituted, the introduction of a second, different substituent can be achieved through careful control of reaction conditions. For example, the synthesis of 6-(propan-2-yl)piperazin-2-one (B6234703) relies on the regioselective alkylation of a piperazinone precursor with an isopropyl halide. To prevent over-alkylation, stoichiometric control (a 1:1 molar ratio of the piperazinone to the alkylating agent) and temperature modulation (conducting the reaction at 0–5°C) are critical. evitachem.com
Another approach involves the use of protecting groups. One nitrogen can be protected, allowing for the selective alkylation of the other. Subsequent deprotection and a second, different alkylation step yield the desired unsymmetrical product. The synthesis of chiral piperazines from chiral ethanolamines can yield a product with one free and one alkylated nitrogen, providing a handle for further regioselective functionalization. dokumen.pub
| Strategy | Key Parameters | Outcome |
| Stepwise Alkylation | Stoichiometric control of reagents, Temperature modulation | Prevents di-substitution and formation of symmetrical byproducts. |
| Use of Protecting Groups | Orthogonal protecting groups | Allows for sequential and controlled introduction of different substituents. |
| Precursor with Differential Reactivity | Synthesis from precursors like chiral ethanolamines | Yields a monosubstituted piperazine ready for a second, different alkylation. |
Challenges and Strategies for Stereoselective Synthesis (if applicable to chiral analogues)
While this compound itself is not chiral, the principles of stereoselective synthesis are crucial for creating chiral analogues, which are of significant interest in medicinal chemistry. google.com The synthesis of chiral 1,4-disubstituted piperazines can be approached by starting with chiral precursors. google.comgoogle.com For example, chiral ethanolamines, which can be derived from amino acids, are valuable starting materials for preparing chiral piperazines. dokumen.pub
One established method involves asymmetric 1,3-dipolar cycloaddition using a chiral auxiliary. However, this can lead to intermediates that are difficult to separate. A more practical approach for large-scale synthesis involves a 1,3-dipolar cycloaddition using an achiral ylide, which can provide a crystalline intermediate that is easier to purify. google.com
The development of stereoselective syntheses for piperazine derivatives remains an active area of research, with the goal of producing enantiomerically pure compounds for various applications.
Comprehensive Spectroscopic and Analytical Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy is an indispensable tool for the structural analysis of organic molecules, providing detailed information about the chemical environment, connectivity, and spatial arrangement of atoms. For 1-benzyl-4-(3-chlorobenzyl)piperazine, a combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments would be employed for complete structural assignment.
The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the protons of the benzyl (B1604629), 3-chlorobenzyl, and piperazine (B1678402) moieties. The chemical shifts (δ) are influenced by the electronic effects of neighboring atoms and functional groups.
The aromatic protons of the unsubstituted benzyl group would typically appear as a multiplet in the range of δ 7.20-7.40 ppm. chemicalbook.com The protons of the 3-chlorobenzyl group would show a more complex pattern due to the electronic influence of the chlorine atom, likely resonating in a similar aromatic region but with distinct splitting patterns. Specifically, one would expect a singlet-like signal for the proton between the two chlorine-substituted carbons and multiplets for the other aromatic protons.
The benzylic protons (Ar-CH₂-N) of both the benzyl and 3-chlorobenzyl groups would appear as sharp singlets, typically in the range of δ 3.40-3.60 ppm. prepchem.com The eight protons of the piperazine ring would likely resonate as a broad multiplet or two distinct multiplets around δ 2.40-2.60 ppm, a characteristic region for piperazine ring protons. prepchem.com The integration of these signals would correspond to the number of protons in each chemical environment.
Predicted ¹H NMR Chemical Shifts for this compound
| Functional Group | Predicted Chemical Shift (δ, ppm) | Multiplicity | Number of Protons |
|---|---|---|---|
| Benzyl Aromatic | 7.20 - 7.40 | Multiplet | 5H |
| 3-Chlorobenzyl Aromatic | 7.15 - 7.30 | Multiplet | 4H |
| Benzyl CH₂ | ~3.50 | Singlet | 2H |
| 3-Chlorobenzyl CH₂ | ~3.45 | Singlet | 2H |
| Piperazine CH₂ | 2.40 - 2.60 | Multiplet | 8H |
The ¹³C NMR spectrum provides information on the carbon framework of the molecule. Each unique carbon atom gives a distinct signal.
The aromatic carbons of the benzyl ring would be expected in the δ 127-138 ppm region. researchgate.net The carbons of the 3-chlorobenzyl ring would also resonate in this region, with the carbon atom bonded to chlorine (C-Cl) showing a characteristic shift around δ 134 ppm, and the quaternary carbon to which the benzyl group is attached appearing around δ 140 ppm. nih.gov
The benzylic carbons (Ar-CH₂) would be found in the δ 60-65 ppm range. rsc.org The piperazine ring carbons are expected to appear in the upfield region, typically around δ 53-55 ppm. rsc.orgnih.gov Due to the symmetrical nature of the substitution on the piperazine nitrogens, the four carbons on each side of the piperazine ring may be chemically equivalent, potentially leading to fewer than eight signals for the piperazine core, depending on the conformational dynamics. rsc.org
Predicted ¹³C NMR Chemical Shifts for this compound
| Functional Group | Predicted Chemical Shift (δ, ppm) |
|---|---|
| Benzyl Aromatic C (quaternary) | ~138 |
| 3-Chlorobenzyl Aromatic C (quaternary) | ~140 |
| 3-Chlorobenzyl Aromatic C-Cl | ~134 |
| Benzyl & 3-Chlorobenzyl Aromatic CH | 127 - 131 |
| Benzyl CH₂ | ~63 |
| 3-Chlorobenzyl CH₂ | ~62 |
| Piperazine CH₂ | ~53 |
To unambiguously assign all proton and carbon signals and to confirm the connectivity of the molecule, two-dimensional (2D) NMR experiments are essential.
COSY (Correlation Spectroscopy): This experiment would reveal proton-proton (¹H-¹H) coupling networks. It would be used to confirm the connectivity within the aromatic spin systems of both the benzyl and 3-chlorobenzyl rings and to trace the couplings within the piperazine ring protons. researchgate.net
HSQC (Heteronuclear Single Quantum Coherence) or HMQC (Heteronuclear Multiple Quantum Coherence): These experiments correlate directly bonded proton and carbon atoms (¹H-¹³C). An HSQC spectrum would definitively link each proton signal to its attached carbon, for instance, confirming the assignment of the benzylic CH₂ protons to their corresponding carbons. chemrxiv.org
Substituted piperazines are known to exhibit complex conformational dynamics in solution, which can be studied using temperature-dependent (dynamic) NMR. beilstein-journals.org The piperazine ring can undergo chair-to-chair interconversion, and pyramidal inversion can occur at the nitrogen atoms. rsc.org
For this compound, these dynamic processes could lead to the broadening or splitting of the piperazine proton and carbon signals in the NMR spectra at different temperatures. rsc.org At low temperatures, the interconversion processes slow down on the NMR timescale, potentially resulting in separate signals for axial and equatorial protons of the piperazine ring. As the temperature is increased, these signals would broaden and eventually coalesce into a single, averaged signal at the coalescence temperature (Tc). beilstein-journals.org The study of these temperature-dependent changes allows for the calculation of the energy barriers associated with the conformational changes. researchgate.net
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern.
Electrospray Ionization (ESI) is a soft ionization technique that is well-suited for analyzing polar and thermally labile molecules like piperazine derivatives. In positive ion mode, ESI-MS would be expected to show a prominent protonated molecular ion [M+H]⁺ for this compound. Given the molecular formula C₁₈H₂₁ClN₂, the expected monoisotopic mass is approximately 300.14 g/mol . The [M+H]⁺ ion would therefore appear at an m/z of approximately 301.15. The presence of a chlorine atom would be indicated by a characteristic isotopic pattern, with a second peak [M+H+2]⁺ at m/z 303.15, having an intensity of about one-third that of the [M+H]⁺ peak.
Collision-Induced Dissociation (CID) of the [M+H]⁺ precursor ion (MS/MS) would provide valuable structural information through characteristic fragmentation. xml-journal.net The most common fragmentation pathways for benzylpiperazines involve the cleavage of the C-N bonds of the piperazine ring and the benzylic C-N bond. xml-journal.netresearchgate.net
Predicted ESI-MS Fragmentation Ions for this compound
| m/z (approximate) | Ion Structure | Fragmentation Pathway |
|---|---|---|
| 301.15 | [C₁₈H₂₂ClN₂]⁺ | Protonated molecule [M+H]⁺ |
| 211.08 | [C₁₁H₁₆N₂]⁺ | Loss of the chlorobenzyl radical |
| 175.12 | [C₁₁H₁₅N₂]⁺ | Cleavage yielding the benzylpiperazine fragment |
| 125.04 | [C₇H₆Cl]⁺ | Chlorotropylium ion |
| 91.05 | [C₇H₇]⁺ | Tropylium ion from the benzyl group |
Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Identification
Gas Chromatography-Mass Spectrometry (GC-MS) is a cornerstone technique for the analysis of semi-volatile compounds like piperazine derivatives. It is widely used for both identification and purity assessment in forensic and chemical analysis. In a typical GC-MS analysis, the compound is separated from impurities on a capillary column before being ionized and fragmented in the mass spectrometer.
The electron ionization (EI) mass spectrum of this compound is predicted to exhibit a distinct fragmentation pattern. The molecular ion (M⁺) would be observed, and its isotopic pattern would clearly indicate the presence of a chlorine atom. The most characteristic fragments are expected to arise from the cleavage of the benzylic C-N bonds, which are the most labile sites.
Key predicted fragment ions include:
The benzyl cation (tropylium ion) at m/z 91, resulting from the cleavage of the bond between the benzyl group and the piperazine nitrogen. This is a very common and abundant fragment for benzyl-substituted compounds.
The 3-chlorobenzyl cation at m/z 125/127, formed by the cleavage of the other C-N bond. The two peaks, with an approximate 3:1 intensity ratio, are characteristic of the chlorine isotopes (³⁵Cl and ³⁷Cl).
Piperazine ring fragments. Cleavage within the piperazine ring itself can lead to characteristic ions, such as the C₃H₆N⁺ ion at m/z 56.
Fragments representing the loss of one of the benzyl groups from the molecular ion. For example, the [M - C₇H₇]⁺ fragment and the [M - C₇H₆Cl]⁺ fragment.
The GC method would be optimized to ensure good separation from any potential synthetic precursors, such as 1-benzylpiperazine (B3395278), 1,4-dibenzylpiperazine, or 3-chlorobenzyl chloride.
Table 1: Predicted Key GC-MS Fragment Ions for this compound
| m/z (mass-to-charge ratio) | Predicted Ion Structure | Significance |
|---|---|---|
| 314/316 | [C₁₈H₂₁ClN₂]⁺ | Molecular Ion (M⁺) |
| 91 | [C₇H₇]⁺ | Benzyl/Tropylium Cation |
| 125/127 | [C₇H₆Cl]⁺ | 3-Chlorobenzyl Cation |
| 223 | [M - C₇H₇]⁺ | Loss of Benzyl Group |
| 189 | [M - C₇H₆Cl]⁺ | Loss of 3-Chlorobenzyl Group |
| 173 | [C₁₁H₁₅N₂]⁺ | Benzylpiperazine fragment |
| 207/209 | [C₁₁H₁₄ClN₂]⁺ | Chlorobenzylpiperazine fragment |
Liquid Chromatography-Mass Spectrometry (LC-MS)
Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful alternative and complementary technique to GC-MS, particularly for compounds that may degrade at high temperatures or for analysis in biological matrices. For piperazine derivatives, reverse-phase liquid chromatography is commonly employed, often using a C18 column with a mobile phase consisting of a mixture of acetonitrile (B52724) or methanol (B129727) and water with additives like formic acid or ammonium (B1175870) acetate (B1210297) to promote ionization.
Using electrospray ionization (ESI) in positive ion mode, this compound would be readily detected as its protonated molecule, [M+H]⁺, at m/z 315/317. The high-resolution mass spectrometry (HRMS) capability of instruments like QTOF-MS allows for the determination of the exact mass and elemental composition, confirming the molecular formula C₁₈H₂₂ClN₂⁺. LC-MS methods have been successfully developed for the rapid qualitative and quantitative analysis of various piperazine derivatives.
Collision-Induced Dissociation (CID) Studies
Collision-Induced Dissociation (CID), typically performed in a tandem mass spectrometer (MS/MS), provides detailed structural information by fragmenting a selected precursor ion (e.g., the [M+H]⁺ ion). The resulting product ion spectrum is characteristic of the compound's structure and can be used for unambiguous identification.
For the [M+H]⁺ ion of this compound (m/z 315/317), CID experiments are expected to induce fragmentation at the same labile C-N bonds as in EI-MS. The primary fragmentation pathways would involve the neutral loss of toluene (B28343) or chlorotoluene, or the formation of the benzyl and chlorobenzyl cations.
Predicted CID fragmentation pathways include:
[M+H]⁺ → [C₇H₇]⁺ + C₁₁H₁₅ClN₂: Formation of the benzyl cation at m/z 91.
[M+H]⁺ → [C₇H₆Cl]⁺ + C₁₁H₁₆N₂: Formation of the 3-chlorobenzyl cation at m/z 125/127.
[M+H]⁺ → [C₁₁H₁₆N₂]H⁺ + C₇H₅Cl: Formation of the protonated benzylpiperazine ion at m/z 177.
[M+H]⁺ → [C₁₁H₁₅ClN₂]H⁺ + C₇H₆: Formation of the protonated chlorobenzylpiperazine ion at m/z 211/213.
These fragmentation patterns allow for the differentiation of isomers and provide a high degree of confidence in the structural assignment.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a valuable tool for identifying the functional groups present in a molecule. The IR spectrum provides a unique fingerprint based on the vibrational frequencies of the chemical bonds.
The IR spectrum of this compound is expected to show characteristic absorption bands corresponding to its structural features: the aromatic rings, the aliphatic piperazine ring, and the carbon-chlorine bond.
C-H Stretching: Aromatic C-H stretching vibrations are expected to appear as a group of bands above 3000 cm⁻¹. Aliphatic C-H stretching vibrations from the benzyl methylene (B1212753) groups and the piperazine ring will be observed in the 2800-3000 cm⁻¹ region.
C=C Stretching: Aromatic ring stretching vibrations will produce several bands in the 1450-1600 cm⁻¹ region.
C-N Stretching: The stretching vibrations of the C-N bonds in the piperazine ring typically appear in the 1100-1300 cm⁻¹ range.
C-H Bending: Out-of-plane (OOP) C-H bending vibrations for the substituted benzene (B151609) rings will be found in the 690-900 cm⁻¹ region, and their exact position can help confirm the substitution pattern (monosubstituted and meta-disubstituted).
C-Cl Stretching: The carbon-chlorine bond stretching vibration is expected to produce a strong band in the 600-800 cm⁻¹ region.
Table 2: Predicted Characteristic IR Absorption Frequencies for this compound
| Frequency Range (cm⁻¹) | Vibrational Mode | Functional Group |
|---|---|---|
| 3000 - 3100 | C-H Stretch | Aromatic Rings |
| 2800 - 3000 | C-H Stretch | Aliphatic (Piperazine & CH₂) |
| 1450 - 1600 | C=C Stretch | Aromatic Rings |
| 1100 - 1300 | C-N Stretch | Tertiary Amine (Piperazine) |
| 690 - 770 | C-H Bend (OOP) | Aromatic Substitution |
| 600 - 800 | C-Cl Stretch | Aryl Chloride |
X-ray Crystallography for Solid-State Structure Determination
A search of the available scientific literature and crystallographic databases did not yield a crystal structure for this compound. However, to illustrate the type of data obtained from such an analysis, the crystallographic information for a related, but more complex, benzylpiperazine derivative, (Z)-4-benzyl-N'-(4-chloro-2-oxoindolin-3-ylidene)-piperazine-1-carbothiohydrazide, is presented. It must be explicitly stated that the following data does not describe this compound.
For the illustrative compound C₂₀H₂₀ClN₅OS, the single-crystal X-ray diffraction analysis revealed the following unit cell parameters. The unit cell is the basic repeating block of the crystal lattice.
Table 3: Illustrative Crystal Data for a Related Benzylpiperazine Derivative (C₂₀H₂₀ClN₅OS)
| Parameter | Value |
|---|---|
| Crystal System | Triclinic |
| Space Group | Pī |
| a (Å) | 8.668(1) |
| b (Å) | 8.733(1) |
| c (Å) | 13.554(2) |
| α (°) | 94.673(9) |
| β (°) | 94.73(1) |
| γ (°) | 101.841(9) |
| Volume (ų) | 995.6 |
| Z (Molecules per unit cell) | 2 |
Disclaimer: The data in Table 3 is for the compound (Z)-4-benzyl-N'-(4-chloro-2-oxoindolin-3-ylidene)-piperazine-1-carbothiohydrazide and is provided for illustrative purposes only.
Should a single crystal of this compound be grown and analyzed, the resulting data would similarly describe its crystal system, space group, and unit cell dimensions, revealing how the individual molecules pack together in the solid state. This would also confirm the conformation of the piperazine ring (typically a chair conformation) and the relative orientation of the benzyl and 3-chlorobenzyl substituents.
Bond Lengths, Bond Angles, and Dihedral Angles
The precise three-dimensional structure of this compound, defined by its bond lengths, bond angles, and dihedral angles, can be definitively determined through single-crystal X-ray diffraction analysis. While specific crystallographic data for this exact compound is not publicly available, the geometric parameters can be inferred from analyses of structurally similar compounds, such as those containing piperidine (B6355638) or substituted benzyl rings.
The piperidine ring, a core feature of the molecule, is expected to adopt a stable chair conformation to minimize steric strain. nih.gov In this conformation, the substituents on the nitrogen atoms (the benzyl and 3-chlorobenzyl groups) would preferentially occupy equatorial positions to reduce unfavorable 1,3-diaxial interactions.
Key bond lengths within the molecule are anticipated to fall within standard ranges for similar organic structures. For instance, the carbon-nitrogen single bonds within the piperidine ring are expected to have lengths of approximately 1.455 Å to 1.456 Å. nih.gov The C=C bonds in the aromatic rings will be around 1.39 Å, while the C-Cl bond length in the 3-chlorobenzyl group will be typical for an aryl chloride.
The bond angles around the sp³ hybridized carbon and nitrogen atoms of the piperidine ring would be approximately tetrahedral (109.5°), with some deviation due to the constraints of the cyclic system. The geometry around the sp² hybridized carbons of the benzyl and chlorobenzyl rings will be trigonal planar, with angles close to 120°.
Table 1: Expected Geometric Parameters for this compound
| Parameter | Atom(s) Involved | Expected Value |
|---|---|---|
| Bond Length | C-N (piperidine ring) | ~ 1.455 - 1.456 Å |
| C-C (piperidine ring) | ~ 1.52 - 1.54 Å | |
| C=C (aromatic ring) | ~ 1.39 Å | |
| C-Cl (aromatic ring) | ~ 1.74 Å | |
| Bond Angle | C-N-C (piperidine ring) | ~ 109.5° |
| C-C-C (aromatic ring) | ~ 120° |
| Conformation | Piperidine Ring | Chair |
Hirshfeld Surface Analysis
Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. nih.gov This analysis maps the electron distribution of a molecule within its crystalline environment, providing insights into the forces that stabilize the crystal packing.
For this compound, a Hirshfeld surface analysis would be performed on its crystalline form. The analysis generates a three-dimensional surface around the molecule, color-coded to indicate different types of intermolecular contacts. Regions with close contacts (shorter than the van der Waals radii) are typically shown in red, while longer-distance contacts are colored blue; contacts with distances equal to the van der Waals sum are white. nih.gov
The analysis also produces a 2D "fingerprint plot," which summarizes the intermolecular contacts by plotting the distance from the surface to the nearest nucleus inside the surface (dᵢ) against the distance to the nearest nucleus outside (dₑ). Different types of interactions appear as distinct patterns on this plot.
Given the structure of this compound, the most significant contributions to the crystal packing would be expected from:
H···H interactions: Due to the abundance of hydrogen atoms on the benzyl groups and the piperazine ring, van der Waals forces arising from hydrogen-hydrogen contacts would be a major stabilizing factor. nih.gov
H···Cl/C···H interactions: The chlorine atom on the 3-chlorobenzyl group can participate in weak hydrogen bonding and other van der Waals interactions with hydrogen and carbon atoms of neighboring molecules. researchgate.net
This analysis provides a quantitative understanding of how individual molecules assemble into a stable, ordered crystal lattice. nih.gov
Chromatographic Methods for Purity and Separation
Chromatographic techniques are essential for the purification, separation, and analysis of this compound, particularly in monitoring its synthesis and ensuring the purity of the final product.
Flash Column Chromatography for Purification
Flash column chromatography is the standard method for purifying multigram quantities of organic compounds like this compound after synthesis. biotage.com This technique utilizes a glass column packed with a solid stationary phase, typically silica (B1680970) gel with a particle size of 40-63 µm (230-400 mesh), through which a liquid mobile phase (eluent) is pushed under positive pressure. orgsyn.org
The purification process involves the following steps:
Sample Preparation: The crude reaction mixture is concentrated and can be loaded directly onto the column or pre-adsorbed onto a small amount of silica gel or Celite to ensure even application. orgsyn.org
Column Packing and Elution: The column is packed with silica gel and equilibrated with a non-polar solvent system. The choice of eluent is critical and is often determined by preliminary analysis using Thin-Layer Chromatography (TLC). A typical mobile phase for a piperazine derivative might be a mixture of a non-polar solvent like hexanes or dichloromethane (B109758) and a more polar solvent like ethyl acetate or methanol.
Fraction Collection: As the eluent is forced through the column, the components of the mixture separate based on their differing affinities for the stationary and mobile phases. The desired compound, this compound, will elute from the column at a specific time, and the eluent is collected in a series of fractions.
The purity of the collected fractions is subsequently verified, often by TLC or HPLC.
Table 2: Typical Parameters for Flash Column Chromatography Purification
| Parameter | Description |
|---|---|
| Stationary Phase | Silica Gel (230-400 mesh) |
| Mobile Phase (Eluent) | Gradient of Hexanes/Ethyl Acetate or Dichloromethane/Methanol |
| Loading Technique | Dry loading (pre-adsorption on silica) or direct liquid loading |
| Detection | TLC analysis of collected fractions |
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is a highly sensitive and accurate analytical technique used to determine the purity of this compound and to quantify it in various matrices. It can also be used for preparative purification on a smaller scale than flash chromatography.
A common mode for analyzing piperazine derivatives is reversed-phase HPLC. In this setup, the stationary phase is non-polar (e.g., octadecylsilane-bonded silica, C18), and the mobile phase is a polar solvent mixture.
A typical HPLC method would involve:
Chromatographic Column: A C18 column is frequently used.
Mobile Phase: A mixture of an aqueous buffer (e.g., sodium dihydrogen phosphate) and an organic solvent like acetonitrile is common. google.com The pH of the buffer may be adjusted to ensure the piperazine compound is in a consistent protonation state.
Detection: Ultraviolet (UV) detection is suitable, as the benzyl rings are strong chromophores. A detection wavelength of around 254 nm is often effective. google.com
Analysis: The compound is identified by its retention time, and its purity is determined by the area of its peak relative to the total area of all peaks in the chromatogram.
The method can be optimized for high resolution and short analysis times, often allowing for the separation of the target compound from starting materials and by-products within minutes. nih.gov
Table 3: Representative HPLC Conditions for Piperazine Analysis
| Parameter | Condition | Reference |
|---|---|---|
| Chromatography Mode | Reversed-Phase HPLC | google.com |
| Column | Octadecylsilane (C18) bonded silica | google.com |
| Mobile Phase | Acetonitrile / 0.05M Sodium Dihydrogen Phosphate (pH 5.5) | google.com |
| Flow Rate | 1.0 mL/min | google.com |
| Column Temperature | 30 °C | google.com |
| Detection Wavelength | 254 nm | google.com |
Thin-Layer Chromatography (TLC) for Reaction Monitoring
Thin-Layer Chromatography (TLC) is an indispensable tool for monitoring the progress of the synthesis of this compound. libretexts.org It is a fast, simple, and inexpensive method to qualitatively assess the composition of a reaction mixture over time.
To monitor a reaction, small aliquots of the mixture are taken at different time points and spotted onto a TLC plate (e.g., silica gel on an aluminum or glass backing). libretexts.org Reference spots of the starting materials (e.g., 1-benzylpiperazine and 3-chlorobenzyl chloride) are also applied to the plate.
The plate is then developed in a sealed chamber containing a suitable eluent (mobile phase). The solvent moves up the plate by capillary action, separating the components of the spotted mixtures. The progress of the reaction is observed by noting:
The gradual disappearance of the spots corresponding to the starting materials.
The appearance and intensification of a new spot, which represents the product, this compound.
The reaction is considered complete when the spot for the limiting reactant is no longer visible in the reaction mixture lane. libretexts.org Because the compound contains aromatic rings, the spots can be easily visualized under UV light. TLC is also crucial for selecting an appropriate solvent system for subsequent purification by flash column chromatography. rsc.org
Table 4: Mentioned Chemical Compounds
| Compound Name | Role/Context |
|---|---|
| This compound | Main subject of the article |
| 1-benzylpiperazine | Potential starting material |
| 3-chlorobenzyl chloride | Potential starting material |
| Hexanes | Solvent for chromatography |
| Ethyl Acetate | Solvent for chromatography |
| Dichloromethane | Solvent for chromatography |
| Methanol | Solvent for chromatography |
| Acetonitrile | Solvent for HPLC mobile phase |
| Sodium dihydrogen phosphate | Component of HPLC buffer |
Chemical Reactivity and Derivatization Studies
Reactions at the Piperazine (B1678402) Nitrogen Atoms
The piperazine ring is a common scaffold in medicinal chemistry, and its nitrogen atoms are key reaction handles. In 1-benzyl-4-(3-chlorobenzyl)piperazine, both nitrogens are tertiary amines, which defines their reactivity profile, particularly for alkylation and the formation of amide- or carbamate-like structures.
As a 1,4-disubstituted piperazine, the nitrogen atoms in the target compound lack protons, making them unreactive to standard acylation reactions that would form amides. However, they can undergo further alkylation.
Alkylation: The tertiary nitrogens can act as nucleophiles and react with alkyl halides to form quaternary ammonium (B1175870) salts, also known as piperazinium salts. nih.gov This reaction introduces a permanent positive charge and can significantly alter the compound's physical properties, such as solubility. The synthesis of N-alkylpiperazines is a fundamental method for creating diverse derivatives. nih.gov For instance, the reaction of 1-(4-chlorobenzyl)piperazine (B1201428) with 1-bromo-3-chloropropane (B140262) yields 1-(4-chlorobenzyl)-4-(3-chloropropyl)piperazine, illustrating the nucleophilicity of the piperazine nitrogen. prepchem.com
Acylation: Acylation reactions, which lead to the formation of amides, typically require a primary or secondary amine. Therefore, this compound is not amenable to direct acylation at the piperazine nitrogens. The synthesis of piperazine-based amides almost invariably starts with a piperazine derivative that possesses at least one N-H bond. For example, 1-(4-chlorobenzhydryl)piperazine (B1679854) can be readily acylated with various benzoyl chlorides to produce a series of N-benzoyl derivatives. mdpi.com Similarly, the synthesis of piperazinyl amides of 18β-glycyrrhetinic acid was achieved by reacting the corresponding acyl chloride with piperazine, which contains two secondary amine groups. nih.gov
| Starting Piperazine | Reagent | Product | Reference |
|---|---|---|---|
| 1-(4-chlorobenzyl)piperazine | 1-bromo-3-chloropropane | 1-(4-Chlorobenzyl)-4-(3-chloropropyl)piperazine | prepchem.com |
| 1-[3-(trifluoromethyl)phenyl]piperazine | 1-(2-chloroethyl)-1,3-dihydro-2H-benzo[d]imidazol-2-one | Cariprazine (a complex derivative) | nih.gov |
| Piperazine | Benzyl (B1604629) chloride | 1-Benzylpiperazine (B3395278) | orgsyn.org |
The formation of amides and carbamates directly on the tertiary nitrogens of this compound is not feasible through conventional synthetic routes. However, derivatives containing these functional groups are often synthesized using piperazine precursors with available N-H groups.
Amides: The synthesis of piperazine amides is a common strategy for creating new chemical entities. This is typically achieved by coupling a piperazine containing a secondary amine with a carboxylic acid or its activated form (e.g., an acyl chloride). google.comresearchgate.net For instance, a series of quinazoline (B50416) derivatives bearing an amido piperazine moiety were synthesized via substitution reactions between 4-chloroquinazoline (B184009) and a pre-formed amido piperazine. grafiati.com
Carbamates: Carbamates are another important class of derivatives. Their synthesis usually involves the reaction of a secondary amine with a chloroformate. nih.gov An interesting and relevant transformation is the cleavage of an N-benzyl group from a tertiary amine using a chloroformate, which results in the formation of a carbamate (B1207046). For example, 1-[(4-chlorophenyl)-phenylmethyl]-4-benzyl-piperazine can be reacted with 2,2,2-trichloroethylchloroformate to replace the N-benzyl group with an N-(2,2,2-trichloroethoxycarbonyl) group. google.com This type of reaction suggests that one of the benzyl groups in the title compound could potentially be replaced by a carbamate moiety, providing a route to N-debenzylation and functionalization. The stability and fragmentation of such carbamates, particularly nitrobenzyl carbamates, have been studied in the context of prodrug design. rsc.org
| Starting Material | Key Reagent | Product Type | Reference |
|---|---|---|---|
| 1-[(4-chlorophenyl)-phenylmethyl]-4-benzyl-piperazine | 2,2,2-trichloroethylchloroformate | Piperazine Carbamate (via N-benzyl cleavage) | google.com |
| N-Boc-piperazine | Substituted benzyl bromides, followed by deprotection and carbamoylation | N-substituted piperazine carbamates | nih.gov |
| 4-Nitrobenzyl alcohols | Chloroformate (in situ), then amine | Nitrobenzyl carbamates | rsc.org |
Transformations of the Benzyl Moieties
The two benzyl rings in this compound are susceptible to electrophilic aromatic substitution, and the chloro-substituent on one of the rings can be a handle for further modifications.
Electrophilic aromatic substitution (EAS) is a fundamental reaction for modifying aromatic rings. msu.edulibretexts.org The outcome of such reactions on the title compound's benzyl rings is directed by the existing substituents.
On the Benzyl Ring: The benzyl group's methylene (B1212753) (-CH₂-) linker is an alkyl-type substituent. It is an activating group and directs incoming electrophiles to the ortho and para positions of the ring. uci.edulibretexts.org Therefore, reactions like nitration, halogenation, or Friedel-Crafts acylation would be expected to yield 2-substituted and 4-substituted products. libretexts.orgminia.edu.eg
The chlorine atom on the 3-chlorobenzyl ring is an aryl chloride. While generally unreactive towards classical nucleophilic aromatic substitution, its modification can be achieved using modern organometallic cross-coupling reactions. Catalytic systems, typically based on palladium, can be used to replace the chloro group with a variety of other functionalities. For example, reactions like the Suzuki coupling (with boronic acids), Buchwald-Hartwig amination (with amines), or Sonogashira coupling (with terminal alkynes) could be employed to introduce new carbon-carbon or carbon-nitrogen bonds at this position, vastly expanding the range of accessible analogues.
Synthesis of Analogues and Derivatives for Chemical Exploration
The 1,4-disubstituted piperazine core is a versatile scaffold for building libraries of compounds. By modifying the benzyl groups or replacing them entirely, a wide array of analogues can be synthesized. Research has shown the synthesis of various derivatives for chemical exploration.
For example, analogues have been created by:
Varying Aromatic Substituents: An analogue, 1-(3-chlorobenzyl)-4-(3-methoxybenzyl)piperazine, has been documented, where the unsubstituted benzyl ring is replaced by one bearing a methoxy (B1213986) group. nih.gov
Introducing Different Functional Groups: A series of novel 4-(3-(4-substituted benzyl-piperazin-1-yl)-7-methoxy-3-phenyl-chromen-2-one analogues were synthesized through reductive amination, attaching the piperazine moiety to a complex chromenone structure. researchgate.net
Modifying the Linker: The synthesis of 1-(4-chlorobenzyl)-4-(3-chloropropyl)piperazine demonstrates the replacement of a benzyl group with an alkyl chain, which can serve as a reactive handle for further elaboration. nih.govprepchem.com
Acylating the Piperazine Nitrogen: As mentioned, starting with a mono-substituted piperazine allows for acylation. A NAF-derived antagonist, 1-benzyl-N-(3-(4-(2-methoxyphenyl) piperazine-1-yl) propyl)-1H-indole-2-carboxamide, showcases a complex amide derivative built upon the piperazine core. nih.gov
These examples highlight the modularity of the piperazine scaffold, which allows chemists to systematically alter different parts of the molecule to explore structure-activity relationships.
| Analogue/Derivative Name | Key Structural Modification | Synthetic Strategy Highlight | Reference |
|---|---|---|---|
| 1-(3-Chlorobenzyl)-4-(3-methoxybenzyl)piperazine | Substitution on the second benzyl ring | Alkylation of 1-(3-methoxybenzyl)piperazine | nih.gov |
| 1-(4-Chlorobenzyl)-4-(3-chloropropyl)piperazine | Replacement of benzyl with a chloropropyl group | Alkylation of 1-(4-chlorobenzyl)piperazine | prepchem.com |
| 4-(3-(4-substituted benzyl-piperazin-1-yl)-7-methoxy-3-phenyl-chromen-2-one analogues | Attachment of the piperazine to a large heterocyclic system | Reductive amination | researchgate.net |
| 1-benzyl-N-(3-(4-(2-methoxyphenyl) piperazine-1-yl) propyl)-1H-indole-2-carboxamide | Complex amide side chain on the piperazine nitrogen | Multi-step synthesis involving acylation | nih.gov |
Introduction of Diverse Substituents
The derivatization of piperazine scaffolds is a common strategy in medicinal chemistry to explore structure-activity relationships. For a molecule like this compound, where both nitrogen atoms are already substituted, further derivatization would likely involve reactions that cleave one of the existing benzyl groups, followed by the introduction of new substituents. The benzyl group, in particular, can be removed via hydrogenolysis, which would yield a monosubstituted piperazine that is amenable to further functionalization.
Once a secondary amine is unmasked, a variety of substituents can be introduced at this position. Common derivatization reactions include:
N-Acylation: Reaction with acyl chlorides or anhydrides to introduce amide functionalities. This is a widely used method to append various organic moieties to the piperazine ring. For instance, reaction with different benzoyl chlorides can introduce substituted benzoyl groups.
N-Alkylation: Introduction of alkyl groups through reaction with alkyl halides. This allows for the extension of carbon chains or the introduction of cyclic systems.
N-Arylation: Formation of a nitrogen-carbon bond with an aromatic ring, typically through transition metal-catalyzed cross-coupling reactions.
Sulfonylation: Reaction with sulfonyl chlorides to yield sulfonamides, which are important functional groups in many biologically active compounds.
These reactions enable the synthesis of a diverse library of compounds starting from a common piperazine core. The choice of reactants and reaction conditions allows for precise control over the final molecular structure.
Table 1: Representative Derivatization Reactions for Piperazine Scaffolds
| Reaction Type | Reagent Example | Functional Group Introduced |
|---|---|---|
| N-Acylation | Benzoyl chloride | Amide |
| N-Alkylation | Ethyl bromide | Alkyl |
| N-Arylation | Phenylboronic acid | Aryl |
Creation of Hybrid Molecular Architectures
The synthesis of hybrid molecules, where two or more pharmacophores are combined into a single entity, is a growing area of drug discovery. The piperazine nucleus is an excellent linker for creating such hybrids due to its ability to be readily derivatized at its nitrogen atoms.
Following the debenzylation of this compound, the newly available secondary amine can be used as a reactive handle to attach other complex molecular fragments. A common and powerful method for creating such hybrids is the use of "click chemistry," particularly the copper-catalyzed azide-alkyne cycloaddition (CuAAC). This reaction allows for the efficient and specific formation of a stable triazole ring, linking the piperazine moiety to another molecule of interest.
For example, the piperazine nitrogen could be reacted with a molecule containing an alkyne group, and this intermediate could then be "clicked" with an azide-containing pharmacophore. This approach has been successfully used to create hybrids of piperazine with various biologically active scaffolds, such as nitroimidazoles and benzothiazoles. nih.govresearchgate.net These hybrid molecules often exhibit novel biological activities or improved properties compared to their individual components.
Another strategy for creating hybrid architectures involves multi-component reactions, where several starting materials are combined in a single step to form a complex product. The reactive nature of the piperazine amine makes it a suitable component for such reactions.
The creation of these hybrid structures significantly expands the chemical space that can be explored starting from the this compound scaffold, opening up possibilities for the discovery of new compounds with unique properties.
Table 2: Examples of Hybrid Molecular Architectures Incorporating a Piperazine Moiety
| Hybrid Component 1 | Hybrid Component 2 | Linkage Chemistry |
|---|---|---|
| Piperazine | 1,2,3-Triazole | Click Chemistry (CuAAC) |
| Piperazine | Benzothiazole | Amide bond formation |
Theoretical and Computational Chemistry Investigations
Conformational Analysis and Molecular Dynamics Simulations
Molecular Mechanics Calculations (e.g., COSMIC, Amber force fields)
Molecular mechanics (MM) is a computational method that uses classical physics to model the potential energy of a molecule as a function of its atomic coordinates. It is particularly useful for scanning the conformational space of large, flexible molecules efficiently. Force fields like Amber and MMFF94 are sets of parameters used in MM calculations to describe the energy of bonds, angles, torsions, and non-bonded interactions.
In studies of similar piperazine-containing molecules, such as analogs of the dopamine (B1211576) reuptake inhibitor GBR 12909, conformational analyses using different force fields like MMFF94 have been performed. These calculations generate an ensemble of low-energy conformers, revealing the most probable shapes the molecule will adopt. Differences can arise between force fields based on how they parameterize specific atom types, such as the tertiary amine nitrogens present in the piperazine (B1678402) ring, which can affect the resulting conformer populations.
Quantum Chemical Calculations (e.g., DFT, B3LYP)
Quantum chemical calculations, particularly Density Functional Theory (DFT), offer a more accurate description of molecular systems by solving the Schrödinger equation. The B3LYP functional is a popular hybrid functional that combines theoretical exactness with empirical parameters, providing a good balance of accuracy and computational cost for organic molecules. These methods are used to optimize molecular geometries, calculate vibrational frequencies, and determine electronic properties.
For a molecule like 1-benzyl-4-(3-chlorobenzyl)piperazine, DFT calculations with a basis set such as 6-311G(d,p) would be employed to find the minimum energy structure. Such calculations have been performed on a vast array of related heterocyclic compounds to refine their three-dimensional geometries and understand their spectroscopic properties.
Prediction of Stable Conformations and Energy Barriers
By combining molecular mechanics and quantum chemical calculations, researchers can predict the most stable conformations of a molecule and the energy barriers that separate them. The potential energy surface of the molecule is scanned by rotating its flexible bonds, and the energy of each resulting geometry is calculated.
For example, theoretical studies on N-benzyl sulfonamides have used DFT methods to establish rotational profiles and calculate the free energy of rotation, which was found to be approximately 16 kcal/mol. For piperazine derivatives, the chair conformation of the piperazine ring is typically the global minimum. The orientation of the benzyl (B1604629) and 3-chlorobenzyl substituents (axial vs. equatorial) on the piperazine ring would be a key determinant of conformational stability, with bulky groups generally favoring the equatorial position to minimize steric hindrance. The energy difference between these conformers and the rotational barriers around the C-N bonds would be critical outputs of such a study.
Electronic Structure and Reactivity Predictions
The electronic structure of a molecule governs its reactivity and how it interacts with other molecules. Computational methods can map out the distribution of electrons, identifying regions that are electron-rich (nucleophilic) or electron-poor (electrophilic).
HOMO-LUMO Analysis and Energy Gap
Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical indicator of molecular stability and reactivity.
A large HOMO-LUMO gap implies high kinetic stability and low chemical reactivity because it takes more energy to excite an electron from the HOMO to the LUMO.
A small HOMO-LUMO gap indicates a molecule is more reactive and can be easily polarized.
DFT calculations are routinely used to compute the energies of these orbitals. For instance, in a study on a triazine derivative, the HOMO-LUMO energy gap was calculated to be 4.4871 eV, reflecting its chemical reactivity profile. For this compound, the HOMO would likely be distributed over the electron-rich aromatic rings and nitrogen atoms, while the LUMO would also be located across the π-systems of the benzyl groups.
Table 1: Illustrative Frontier Molecular Orbital Data for a Related Compound This table shows example data for a thiazole (B1198619) derivative, illustrating typical values obtained from DFT calculations.
| Parameter | Energy (eV) | Description |
|---|---|---|
| EHOMO | -6.2967 | Energy of the Highest Occupied Molecular Orbital |
| ELUMO | -1.8096 | Energy of the Lowest Unoccupied Molecular Orbital |
| Energy Gap (ΔE) | 4.4871 | Indicator of chemical reactivity and stability |
Data derived from a study on a triazine derivative for illustrative purposes.
Molecular Electrostatic Potential (MEP) Mapping
The Molecular Electrostatic Potential (MEP) map is a visual tool used to understand the charge distribution within a molecule. It plots the electrostatic potential onto the electron density surface, using a color scale to identify charge distribution.
Red regions indicate negative electrostatic potential (electron-rich), which are susceptible to electrophilic attack. These are often found around electronegative atoms like nitrogen, oxygen, and the π-systems of aromatic rings.
Blue regions indicate positive electrostatic potential (electron-poor), which are susceptible to nucleophilic attack. These are typically found around hydrogen atoms, particularly those attached to heteroatoms.
Green regions represent neutral or weakly charged areas.
For this compound, an MEP map would likely show negative potential (red) around the nitrogen atoms of the piperazine ring and the chlorine atom of the chlorobenzyl group, highlighting these as potential sites for interaction with positively charged species or hydrogen bond donors. The hydrogen atoms on the benzyl groups would show positive potential (blue). MEP analysis is invaluable for predicting how a molecule will bind within a protein's active site.
Global and Local Chemical Reactivity Descriptors (e.g., Fukui Functions, Hardness, Electronegativity)
Global and local chemical reactivity descriptors are fundamental in computational chemistry for predicting the reactivity and stability of a molecule. These parameters are typically derived from the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). For piperazine derivatives, these descriptors help in understanding their potential interactions and chemical behavior. nih.gov
Electronegativity (χ) , the ability of a molecule to attract electrons, and Chemical Hardness (η) , which measures resistance to change in electron distribution, are key global descriptors. Soft molecules, with a small energy gap between HOMO and LUMO, are generally more reactive than hard molecules. researchgate.net
Fukui functions are local reactivity descriptors that identify the most reactive sites within a molecule for nucleophilic, electrophilic, and radical attacks. For a compound like this compound, these functions would pinpoint which atoms in the benzyl, chlorobenzyl, and piperazine rings are most susceptible to chemical reactions. nih.gov
Hypothetical Reactivity Descriptor Data for this compound This table is illustrative and based on general principles for similar molecules, as specific data for the target compound is not available.
| Descriptor | Symbol | Formula | Predicted Significance |
|---|---|---|---|
| Electronegativity | χ | -(EHOMO + ELUMO)/2 | Indicates the overall electron-attracting power of the molecule. |
| Chemical Hardness | η | (ELUMO - EHOMO)/2 | A larger value suggests higher stability and lower reactivity. |
| Chemical Softness | S | 1/η | A higher value indicates greater reactivity. |
| Electrophilicity Index | ω | χ2/(2η) | Measures the propensity of the molecule to accept electrons. |
Mulliken Charge Analysis
Mulliken charge analysis is a method for estimating the partial atomic charges in a molecule, providing insight into the electrostatic potential and the distribution of electrons. chemrxiv.orgnih.gov This analysis is crucial for understanding intermolecular interactions and the reactivity of different atomic sites. In substituted piperazines, the nitrogen atoms of the piperazine ring and any electronegative substituents (like the chlorine atom on the benzyl ring) are expected to carry negative charges, while hydrogen and carbon atoms are generally more positive. researchgate.net The distribution of these charges affects properties like the dipole moment and molecular polarizability. researchgate.net
Illustrative Mulliken Charges for Key Atoms in this compound This table presents a hypothetical charge distribution based on analyses of similar structures. Specific calculated values for the title compound are not available.
| Atom | Hypothetical Mulliken Charge (e) | Rationale |
|---|---|---|
| Piperazine Nitrogens (N) | Negative | Due to their high electronegativity and lone pairs of electrons. |
| Chlorine (Cl) | Negative | As a highly electronegative halogen atom. |
| Benzyl Ring Carbons (C) | Variable (Slightly Negative/Positive) | Charges vary depending on their position and bonding environment. |
| Methylene (B1212753) Bridge Carbons (-CH2-) | Slightly Negative | Influenced by adjacent nitrogen and phenyl groups. |
| Hydrogen Atoms (H) | Positive | Being less electronegative than the carbon and nitrogen atoms they are bonded to. |
Computational NMR and IR Spectroscopy
Theoretical calculations are instrumental in interpreting and predicting experimental NMR and IR spectra.
Gauge-Including Atomic Orbital (GIAO) Method for Chemical Shift Prediction
The Gauge-Including Atomic Orbital (GIAO) method is a widely used and reliable quantum chemical approach for calculating NMR chemical shifts. rsc.orgyoutube.comresearchgate.net By computing the magnetic shielding tensors for each nucleus, the GIAO method can predict 1H and 13C NMR spectra. rsc.org These theoretical spectra are invaluable for assigning experimental signals to specific atoms within the molecule, especially for complex structures like this compound, and for confirming the correct isomeric and conformational structure. rsc.orgresearchgate.net
Theoretical Vibrational Frequency Analysis
Theoretical vibrational frequency analysis, typically performed using DFT methods, calculates the frequencies and intensities of infrared (IR) and Raman vibrational modes. researchgate.netresearchgate.netmdpi.com The calculated spectrum is then compared with experimental FT-IR and FT-Raman spectra to assign the observed bands to specific molecular vibrations, such as C-H stretches, C=C ring vibrations, and C-N stretches. researchgate.netnih.gov This analysis provides a detailed picture of the molecule's vibrational behavior and confirms its structural features. researchgate.net
Typical Vibrational Modes and Their Predicted Wavenumber Ranges This table is a generalized representation for benzylpiperazine derivatives.
| Vibrational Mode | Typical Wavenumber Range (cm-1) |
|---|---|
| Aromatic C-H Stretching | 3000 - 3100 |
| Aliphatic C-H Stretching (-CH2-) | 2800 - 3000 |
| Aromatic C=C Stretching | 1450 - 1600 |
| C-N Stretching | 1220 - 1450 researchgate.net |
| C-Cl Stretching | 600 - 800 |
Prediction of Spectroscopic Properties (e.g., Polarizability, Dipole Moment)
Computational methods can accurately predict key molecular properties that govern a substance's response to an external electric field.
Polarizability (α) : Polarizability describes the ease with which the electron cloud of a molecule can be distorted by an external electric field. This property is fundamental to understanding a molecule's intermolecular interactions. researchgate.netresearchgate.net
These calculated properties are essential for predicting the behavior of the molecule in various environments and for designing materials with specific electronic or optical properties.
Applications in Advanced Organic Synthesis
Role as a Key Intermediate or Scaffold in Complex Molecule Construction
The piperazine (B1678402) ring is recognized as a "privileged scaffold" in medicinal chemistry, meaning it is a structural framework that can bind to multiple biological targets. nih.gov Piperazine derivatives are integral to a wide range of therapeutic agents, including those with anticancer, antiviral, and antibacterial properties. nih.gov Compounds like 1-benzyl-4-(3-chlorobenzyl)piperazine serve as crucial intermediates or foundational skeletons for building more elaborate molecules. The synthesis of novel piperazine-containing dihydrofuran compounds, for example, originates from diacyl and alkyl-acyl piperazine derivatives. nih.gov
The structure of this compound is amenable to further chemical modification, making it an excellent precursor for creating libraries of new compounds. The piperazine nitrogens can be sites for additional reactions, and the aromatic rings can be further functionalized. This capacity for derivatization is a cornerstone of drug discovery and materials science.
For instance, related benzylpiperazine structures are routinely used as starting materials for multi-step syntheses. A library of substituted (1-(benzyl)-1H-1,2,3-triazol-4-yl)(piperazin-1-yl)methanone derivatives was synthesized to screen for cytotoxic activity, demonstrating how the core piperazine unit can be expanded into complex heterocyclic systems. researchgate.net These derivatization strategies allow chemists to fine-tune the properties of the final molecule.
Table 1: Examples of Derivatization from Benzylpiperazine Precursors This table is interactive. Click on the headers to sort.
| Precursor Compound | Reagents | Resulting Derivative Class | Reference |
|---|---|---|---|
| 1-(4-chlorobenzyl)piperazine (B1201428) | 1-bromo-3-chloropropane (B140262), K₂CO₃ | 1-(4-Chlorobenzyl)-4-(3-chloropropyl)piperazine | encyclopedia.pub |
| Substituted Piperazines | Benzyl (B1604629) azide (B81097), "Click" Chemistry | (1-(benzyl)-1H-1,2,3-triazol-4-yl)(piperazin-1-yl)methanones | researchgate.net |
| Unsaturated diacyl and alkyl-acyl piperazines | 1,3-dicarbonyls, Mn(OAc)₃ | Piperazine-substituted dihydrofurans | nih.gov |
| N-Boc piperazines | 1,4-dicyanobenzene, Ir(ppy)₃ (Photocatalyst) | α-aryl-substituted piperazines | mdpi.comacs.org |
While the compound itself is not typically a catalyst, this compound and related structures are important substrates in modern catalytic reactions. The direct functionalization of the C-H bonds on the piperazine ring has historically been a challenge. encyclopedia.pub However, recent advances in photoredox catalysis have provided powerful methods for this transformation. acs.org
Using iridium-based photocatalysts, N-substituted piperazines can undergo C-H arylation or alkylation under mild conditions, driven by visible light. mdpi.comacs.org These methods allow for the direct attachment of new functional groups to the carbon skeleton of the piperazine ring, a process that was previously difficult to achieve. mdpi.com For example, the photoredox-catalyzed C–H arylation of piperazines with 1,4-dicyanobenzene has been successfully demonstrated using an Iridium complex as the catalyst. acs.org Similarly, palladium-catalyzed reactions have been developed to efficiently synthesize arylpiperazines under eco-friendly, aerobic conditions. europa.eu These catalytic processes are crucial for creating novel and complex piperazine derivatives that would otherwise be inaccessible.
Metal-Organic Frameworks (MOFs) are a class of crystalline porous materials constructed from metal ions or clusters linked together by organic ligands. The versatility and tailorability of MOFs make them promising candidates for applications in gas storage, separation, and catalysis.
Piperazine derivatives can be incorporated into the organic linkers used to build MOFs. By functionalizing the linker with a piperazine unit, the chemical and physical properties of the resulting MOF can be precisely tuned. For example, a MOF named NJU-Bai 19 was created using a piperazine-functionalized diisophthalic acid linker. This MOF exhibited a significantly enhanced methane (B114726) storage capacity compared to its non-functionalized counterpart. The introduction of the piperazine group helps to create a more lipophilic (gas-friendly) surface within the pores of the material, leading to increased gas uptake. This demonstrates the potential of using scaffolds like this compound in the rational design of advanced materials.
Strategies for Protecting Group Chemistry
In complex organic synthesis, it is often necessary to temporarily block a reactive functional group to prevent it from interfering with a reaction elsewhere in the molecule. This temporary block is called a protecting group. The benzyl group is a widely used protecting group for various functional groups, including amines, due to its general stability under both acidic and basic conditions. nih.gov
The piperazine molecule has two nitrogen atoms, both of which are reactive. To create an unsymmetrically substituted piperazine, where different functional groups are attached to each nitrogen, one nitrogen must be protected while the other is modified. The benzyl group is an ideal protecting group for this purpose. mdpi.com
In a typical synthesis, one nitrogen of piperazine is first benzylated to form 1-benzylpiperazine (B3395278). This leaves the second nitrogen free to react with a different electrophile, such as 3-chlorobenzyl chloride, to form a disubstituted compound like this compound. Crucially, the protecting benzyl group can be selectively removed later in the synthetic sequence. The most common method for deprotection is catalytic hydrogenolysis (e.g., using hydrogen gas with a palladium-on-carbon catalyst), which cleaves the benzyl-nitrogen bond to regenerate the free amine and produce toluene (B28343) as a byproduct. This strategy provides a reliable and straightforward route to complex, unsymmetrically substituted piperazines that are key intermediates for pharmaceuticals and other functional materials. mdpi.com
Compound Index
Future Directions in the Chemical Research of 1 Benzyl 4 3 Chlorobenzyl Piperazine and Analogues
Development of More Efficient and Sustainable Synthetic Routes
Catalytic Approaches: The development of novel catalytic systems is a promising frontier. This includes heterogeneous catalysts, which can be easily separated and recycled, reducing waste and cost. Research into metal-based catalysts (e.g., Palladium, Copper, Ruthenium) for direct N-alkylation and N-arylation reactions could provide more direct routes to compounds like 1-benzyl-4-(3-chlorobenzyl)piperazine. organic-chemistry.orgnih.gov For instance, a (pyridyl)phosphine-ligated ruthenium(II) catalyst has shown efficacy in diol-diamine coupling to produce piperazines. organic-chemistry.org Exploring similar catalysts for the reaction of piperazine (B1678402) with benzyl (B1604629) chloride and 3-chlorobenzyl chloride in a one-pot sequential manner could streamline synthesis.
Green Chemistry Principles: Future synthetic designs will increasingly incorporate green chemistry principles. nih.govfigshare.com This involves the use of safer, renewable, or recyclable solvents, minimizing energy consumption through microwave-assisted synthesis, and designing reactions that maximize the incorporation of all starting materials into the final product. mdpi.com For example, using piperazine itself as a solvent in palladium-catalyzed amination reactions has been shown to be an eco-friendly and cost-effective approach. organic-chemistry.org
Flow Chemistry: Continuous flow synthesis offers significant advantages over traditional batch processing, including enhanced safety, better reaction control, and potential for scalability. beilstein-journals.orgpurdue.edu Applying flow chemistry to the synthesis of this compound could enable rapid optimization of reaction conditions (temperature, pressure, residence time) and facilitate a more efficient and reproducible production process. beilstein-journals.orgmdpi.com
| Synthetic Strategy | Potential Advantages | Key Research Focus |
| Heterogeneous Catalysis | Catalyst recyclability, reduced metal leaching, simplified purification. | Development of robust and selective solid-supported catalysts for sequential N-alkylation. |
| Green Solvents | Reduced environmental impact, improved safety profile. | Screening of bio-based solvents (e.g., 2-MeTHF) or solvent-free conditions. |
| Microwave-Assisted Synthesis | Significantly reduced reaction times, improved yields. | Optimization of microwave parameters for rapid sequential alkylation steps. mdpi.com |
| Continuous Flow Chemistry | Enhanced safety, precise control, easy scalability, potential for automation. beilstein-journals.org | Designing a multi-step flow reactor for the sequential introduction of benzyl and 3-chlorobenzyl groups. mdpi.com |
Exploration of Novel Chemical Transformations and Derivatizations
While N-substitution of the piperazine core is common, future research will delve into modifying the carbon skeleton of the piperazine ring and the appended benzyl groups to create novel analogues with unique properties.
C-H Functionalization: A significant area of future research is the direct functionalization of the C-H bonds on the piperazine ring. Over 80% of piperazine-containing pharmaceuticals are substituted only at the nitrogen atoms, leaving the carbon framework underexplored. nih.gov Recent advances in photoredox catalysis have enabled the direct α-arylation, vinylation, and alkylation of N-alkylpiperazines. mdpi.comnih.govresearchgate.netencyclopedia.pub Applying these methods to this compound could introduce new substituents at the C2, C3, C5, and C6 positions, dramatically increasing structural diversity. mdpi.comresearchgate.net For instance, visible-light-promoted protocols allow for the introduction of various aryl and alkyl groups under mild conditions. organic-chemistry.org These transformations, which can be challenging due to the presence of the second nitrogen atom, represent a breakthrough in accessing novel chemical space. nih.govencyclopedia.pub
Derivatization of Aromatic Rings: The benzyl and 3-chlorobenzyl moieties offer multiple sites for further chemical modification. Electrophilic aromatic substitution, cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), and other modern synthetic methods can be employed to introduce a wide range of functional groups onto these rings. This could modulate the electronic and steric properties of the molecule, leading to new applications.
Bioorthogonal Labeling: For chemical biology applications, analogues of this compound could be synthesized with bioorthogonal functional groups like alkynes or azides. This would allow for their use in "click chemistry" reactions to attach fluorescent dyes, affinity tags, or other labels for studying their behavior in complex biological systems.
Advanced Computational Modeling for Structure and Reactivity
Computational chemistry is an indispensable tool for accelerating chemical research. Future studies on this compound and its analogues will heavily rely on advanced modeling to predict properties and guide experimental design.
Conformational Analysis and Reactivity Prediction: Density Functional Theory (DFT) calculations can be used to investigate the stable conformations of the molecule, understand its electronic structure, and predict sites of reactivity. acs.orgnih.gov Computational studies can rationalize product formation in various reactions and predict degradation pathways. acs.org Such studies can help in understanding the molecule's reactivity towards different chemical reagents, guiding the design of new derivatization strategies.
Molecular Dynamics (MD) Simulations: MD simulations can provide insights into the dynamic behavior of these molecules in different environments, such as in solution or interacting with a surface or a biological target. nih.gov For materials science applications, MD can simulate how these molecules pack in a solid state or interact within a polymer matrix, helping to predict material properties.
Predicting Physicochemical Properties: Computational tools can predict key physicochemical properties such as solubility, lipophilicity, and electronic properties. This is particularly valuable in the design of new functional materials, where specific properties are required. For example, modeling can help design piperazine-based ligands for Metal-Organic Frameworks (MOFs) with optimal gas adsorption properties.
Design and Synthesis of New Piperazine-Based Scaffolds for Materials Science or Other Chemical Applications
The unique structural and chemical properties of the piperazine core make it an attractive building block for advanced materials. Future research will explore the incorporation of this compound and its analogues into functional polymers and frameworks.
Functional Polymers: Piperazine derivatives can be used as monomers for the synthesis of novel polymers. Research has shown the development of piperazine-based antimicrobial polymers and stimuli-responsive polymers that react to changes in pH or temperature. rsc.orgrsc.orgnih.govresearchgate.net Analogues of this compound could be functionalized with polymerizable groups (e.g., acrylates, vinyl groups) and incorporated into polymers to create materials with tailored properties for applications in coatings, sensors, or biomedical devices. rsc.orgnih.gov
Metal-Organic Frameworks (MOFs): MOFs are crystalline porous materials constructed from metal ions or clusters linked by organic ligands. Piperazine-based ligands have been successfully used to create MOFs with applications in catalysis and gas storage. rsc.org For instance, functionalizing a MOF with piperazine has been shown to significantly enhance methane (B114726) and carbon dioxide storage capacity. researchgate.netresearchgate.netrsc.org Designing dicarboxylic acid or other multitopic ligand derivatives of this compound could lead to new MOFs with unique pore environments and functionalities, suitable for selective gas separation or catalysis.
| Application Area | Piperazine-Based Scaffold | Potential Function |
| Antimicrobial Materials | Quaternized piperazine-containing copolymers | Contact-killing surfaces for medical devices or textiles. nih.gov |
| Stimuli-Responsive Gels | Poly(N-acryloyl-piperazine) derivatives | pH or temperature-sensitive hydrogels for drug delivery or sensors. |
| Gas Storage/Separation | Piperazine-functionalized MOFs | Enhanced selective adsorption of CO2 or CH4. researchgate.netrsc.org |
| Specialty Polymers | Azetidinium-functionalized polymers | Used as couplers or functional units in specialty adhesives or coatings. researchgate.netacs.org |
Integration of Automation and High-Throughput Techniques in Synthesis and Analysis
To accelerate the discovery and optimization of new piperazine analogues, the integration of automation and high-throughput (HT) techniques is essential.
Automated Synthesis: As mentioned, continuous flow chemistry is highly amenable to automation. beilstein-journals.orgtechnologynetworks.com An automated flow system can be programmed to synthesize a library of this compound analogues by systematically varying starting materials and reaction conditions. researchgate.net This allows for the rapid generation of a diverse set of compounds for screening with minimal manual intervention.
High-Throughput Screening (HTS): Once a library of compounds is synthesized, HTS methods can be employed to rapidly evaluate their properties. For materials science applications, this could involve automated screening for thermal stability, spectroscopic properties, or catalytic activity. The combination of automated synthesis and HTS creates a closed-loop discovery cycle where results from screening can be used to inform the design of the next generation of molecules. purdue.edursc.org This data-driven approach, often incorporating machine learning algorithms, will dramatically accelerate the pace of chemical research in this area. purdue.edu
Q & A
Q. Table 1. Key Spectral Data for Structural Confirmation
| Functional Group | NMR Shift (δ, ppm) | IR Absorption (cm⁻¹) |
|---|---|---|
| Piperazine (N-CH₂) | 2.5–3.0 (m) | 2800–2900 (C-H str) |
| 3-Chlorobenzyl (Ar-H) | 7.2–7.4 (m) | 750 (C-Cl bend) |
| Benzyl (Ar-H) | 7.1–7.3 (m) | 690 (monosubstituted) |
Q. Table 2. Comparative Toxicity of Derivatives
| Derivative | LD₅₀ (mg/kg) | EC₅₀ (Anti-platelet, µM) |
|---|---|---|
| Parent Compound | 120 | 25 |
| β-Cyclodextrin Complex | >500 | >100 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
